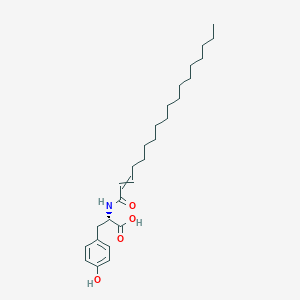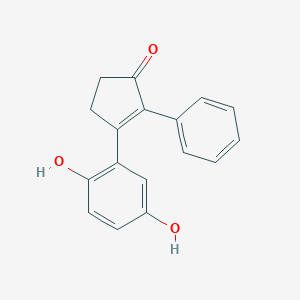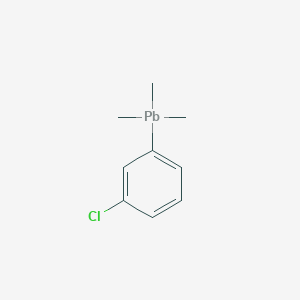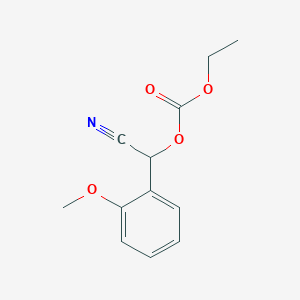
N-Octadec-2-enoyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octadec-2-enoyl-L-tyrosine is a compound that belongs to the class of N-acyl amino acids It is a derivative of tyrosine, an essential amino acid, and is characterized by the presence of an octadec-2-enoyl group attached to the nitrogen atom of the tyrosine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadec-2-enoyl-L-tyrosine typically involves the acylation of L-tyrosine with octadec-2-enoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Octadec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The double bond in the octadec-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products Formed
Oxidation: Quinone derivatives of this compound.
Reduction: Saturated N-octadecanoyl-L-tyrosine.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a model compound to study acylation reactions and the behavior of N-acyl amino acids.
Biology: Investigated for its role in cell signaling and interactions with membrane proteins.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of N-Octadec-2-enoyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-Oleoyl tyrosine: Another N-acyl tyrosine derivative with an oleoyl group instead of an octadec-2-enoyl group.
N-Palmitoyl tyrosine: Contains a
Properties
CAS No. |
825637-90-9 |
|---|---|
Molecular Formula |
C27H43NO4 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(octadec-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C27H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h16-21,25,29H,2-15,22H2,1H3,(H,28,30)(H,31,32)/t25-/m0/s1 |
InChI Key |
XFLRWPDRQOEOIG-VWLOTQADSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)



![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)


![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)


